molecular formula C15H16ClN5 B11205150 1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11205150
M. Wt: 301.77 g/mol
InChI Key: AZQKVMRFFMSHCR-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a substituted phenyl group, making it a molecule of interest for various scientific studies.

Properties

Molecular Formula

C15H16ClN5

Molecular Weight

301.77 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H16ClN5/c1-3-6-17-14-12-8-20-21(15(12)19-9-18-14)11-5-4-10(2)13(16)7-11/h4-5,7-9H,3,6H2,1-2H3,(H,17,18,19)

InChI Key

AZQKVMRFFMSHCR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-1H-pyrazole and 2-chloro-4,6-dimethylpyrimidine under basic conditions.

    Substitution Reactions:

    N-Propylation: The final step involves the alkylation of the amine group with a propyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the pyrazolo[3,4-d]pyrimidine ring.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

Kinase Inhibition

One of the most promising applications of 1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its role as a selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle and various cellular processes. Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can selectively inhibit CDK16, leading to cell cycle arrest at the G2/M phase, which is significant for cancer treatment strategies .

Table 1: Selectivity Profile of Kinase Inhibition

CompoundTarget KinasesEC50 (nM)
This compoundCDK1633
Other derivativesCDK2, JNK34.6, 26.1

This compound has exhibited high selectivity against various kinases, making it a valuable candidate for developing targeted cancer therapies.

Anti-inflammatory Properties

Another area of research involves the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives. Compounds with similar structures have been reported to exhibit significant anti-inflammatory activity, potentially through the inhibition of specific signaling pathways involved in inflammation . This opens avenues for therapeutic applications in diseases characterized by chronic inflammation.

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidine compounds has been extensively studied. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting multiple signaling pathways involved in cell proliferation and survival. The ability to modulate these pathways makes them suitable candidates for further development as anticancer agents .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Study on CDK Inhibition : A study highlighted the structural optimization of pyrazolo[3,4-d]pyrimidine derivatives leading to enhanced potency against CDK16. The optimized compounds demonstrated significant cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents in oncology .
  • Anti-inflammatory Screening : Another investigation assessed various pyrazolo derivatives for their ability to reduce pro-inflammatory cytokines in vitro. Results indicated that certain modifications to the core structure enhanced anti-inflammatory activity, supporting further exploration in inflammatory disease models .

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The specific binding to the ATP-binding site of CDKs prevents their activation and subsequent phosphorylation of target proteins, which is essential for cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and binding affinities compared to its analogs. The presence of the 3-chloro-4-methylphenyl group enhances its interaction with target proteins, making it a potent inhibitor in various biological assays .

Biological Activity

1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC18H13ClFN5
Molecular Weight353.8 g/mol
IUPAC NameThis compound
InChI KeyLMZOTLPGFSSSFY-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The unique structure allows it to bind to the active sites of these targets, potentially inhibiting or modulating their functions. The presence of the pyrazolo[3,4-d]pyrimidine core contributes to its reactivity and specificity towards certain biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including our compound of interest. For instance:

  • In vitro Studies: Research indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of approximately 49.85 μM for a related pyrazole derivative against tumor cell lines .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro evaluations showed promising results against several pathogens:

  • Minimum Inhibitory Concentration (MIC): Certain derivatives demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

Case Studies

  • Antitumor Efficacy: A study by Fan et al. synthesized various pyrazole derivatives and assessed their cytotoxicity against A549 lung cancer cell lines. Some derivatives exhibited significant antiproliferative effects with IC50 values ranging from 18–30 μM .
  • Antiviral Properties: Pyrazolo derivatives have been explored for their antiviral activities, particularly against herpes simplex virus type-1 (HSV-1). Some compounds in this class showed promising EC50 values, indicating effective inhibition of viral replication .

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